3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one can be synthesized through various methods. One common approach involves the hydrogenation of naphthyridine derivatives under specific conditions. For example, the hydrogenation of 2-naphthol can yield the desired compound .
Industrial Production Methods
Industrial production methods for 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one typically involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum on carbon to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can further hydrogenate the compound to yield fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and fully hydrogenated derivatives .
Scientific Research Applications
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: This compound is similar in structure but has additional methyl groups, which can alter its chemical and biological properties.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran: Another similar compound with a different ring structure and additional methyl groups.
Uniqueness
1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine class of compounds, which are known for a variety of pharmacological effects. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H12N2O
- Molecular Weight : 152.19 g/mol
- CAS Number : 210539-03-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors influencing signal transduction.
- DNA Interaction : Some studies suggest potential intercalation with DNA, affecting cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds related to naphthyridines have shown effectiveness against various bacterial strains. A study found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
Anticancer Activity
The anticancer potential of naphthyridine derivatives is well-documented:
- Cell Line Studies : In vitro studies demonstrated that certain naphthyridine derivatives induced apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these compounds ranged from 10.47 to 15.03 μg/mL .
- Mechanistic Insights : The mechanism involves the activation of apoptotic pathways and cell cycle arrest at specific phases (G0/G1 and G2) .
Anti-inflammatory Effects
Naphthyridine derivatives have also been studied for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Compounds have shown to reduce levels of TNF-α and IL-1β in experimental models of inflammation .
Study on Anticancer Effects
A notable study investigated the effects of a related naphthyridine compound on human leukemia cells. The results indicated:
- Apoptosis Induction : The compound activated caspases leading to programmed cell death.
- Cell Cycle Arrest : Significant arrest was observed at G0/G1 phase at concentrations as low as 7 μM .
Study on Antimicrobial Activity
Another research focused on evaluating the antimicrobial properties against fungal pathogens:
Compound | Target Pathogen | Inhibition Rate (%) |
---|---|---|
10-hydroxycanthin-6-one | Fusarium graminearum | 74.5 |
Fusarium solani | 57.9 |
These findings highlight the potential application of naphthyridine derivatives in treating infections caused by resistant strains .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11) |
InChI Key |
WKFCIAVGFNKGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1CNCC2 |
Origin of Product |
United States |
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